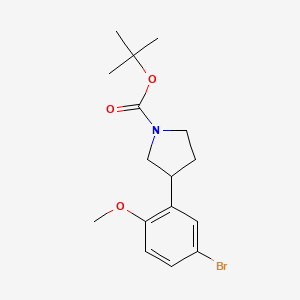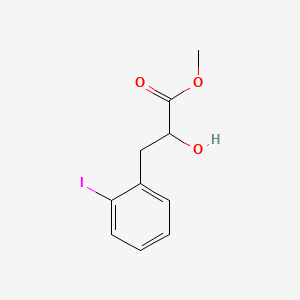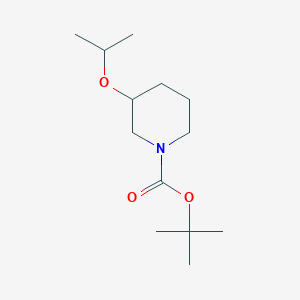
1-Boc-3-(5-bromo-2-methoxyphenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-3-(5-bromo-2-methoxyphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromine atom, and a methoxy group attached to a phenyl ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
The synthesis of 1-Boc-3-(5-bromo-2-methoxyphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-methoxybenzaldehyde and pyrrolidine.
Formation of Intermediate: The aldehyde group of 5-bromo-2-methoxybenzaldehyde is reacted with pyrrolidine to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the pyrrolidine ring.
Protection: The resulting pyrrolidine is then protected with a tert-butoxycarbonyl (Boc) group to yield the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Boc-3-(5-bromo-2-methoxyphenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions. Common reagents include organometallic compounds and halide salts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often involving reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Deprotection: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid, to yield the free amine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with a nucleophile can yield a variety of functionalized pyrrolidines.
Wissenschaftliche Forschungsanwendungen
1-Boc-3-(5-bromo-2-methoxyphenyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.
Chemical Biology: It is used in the study of biological pathways and mechanisms, particularly those involving pyrrolidine derivatives.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1-Boc-3-(5-bromo-2-methoxyphenyl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The presence of the Boc protecting group and the bromine atom allows for selective binding and reactivity with these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
1-Boc-3-(5-bromo-2-methoxyphenyl)pyrrolidine can be compared with similar compounds such as:
1-Boc-3-(2-bromo-5-methoxyphenyl)pyrrolidine: This compound has a similar structure but with the bromine and methoxy groups in different positions on the phenyl ring.
1-Boc-3-(5-chloro-2-methoxyphenyl)pyrrolidine: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.
1-Boc-3-(5-bromo-2-hydroxyphenyl)pyrrolidine: This compound has a hydroxy group instead of a methoxy group, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group, which provides versatility in synthetic applications and biological studies.
Eigenschaften
Molekularformel |
C16H22BrNO3 |
|---|---|
Molekulargewicht |
356.25 g/mol |
IUPAC-Name |
tert-butyl 3-(5-bromo-2-methoxyphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18-8-7-11(10-18)13-9-12(17)5-6-14(13)20-4/h5-6,9,11H,7-8,10H2,1-4H3 |
InChI-Schlüssel |
CSARHUXRTZTHSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=CC(=C2)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![9-Bromo-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13684408.png)
![[(2S,4S)-4-(Boc-amino)-2-tetrahydrofuryl]methyl 4-Methylbenzoate](/img/structure/B13684434.png)


![1,3,4-Oxadiazole, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B13684471.png)
![Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13684476.png)
![2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-Oxide](/img/structure/B13684481.png)
